N-[(3-methylphenyl)carbamoyl]valine
Description
N-[(3-Methylphenyl)carbamoyl]valine is a valine derivative featuring a carbamoyl group substituted with a 3-methylphenyl moiety at the terminal nitrogen. This structural modification positions it within a broader class of N-acyl-amino acid compounds, which are studied for diverse biological activities, including antimalarial and herbicidal properties. The compound’s 3-methylphenyl group is critical to its interactions in biological systems, as evidenced by its role in enhancing antimalarial activity compared to unmodified azithromycin derivatives .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methyl-2-[(3-methylphenyl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)11(12(16)17)15-13(18)14-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,16,17)(H2,14,15,18) |
InChI Key |
BZPWDHCTIAIAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-[(3-methylphenyl)carbamoyl]valine is primarily investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Some notable applications include:
- Anticancer Activity :
- Neuropeptide Modulation :
-
Cardiovascular Research :
- The compound's structural similarities to known cardiovascular agents suggest potential use in treating conditions like hypertension and heart failure. Preliminary studies have indicated that derivatives can act as dual inhibitors of angiotensin receptors and neutral endopeptidases, which are vital in regulating blood pressure and cardiac function .
Biochemical Applications
This compound can also be applied in various biochemical contexts:
- Enzyme Inhibition Studies :
- Peptide Synthesis :
Case Studies
Several case studies highlight the practical applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimalarial Activity: Substituent Effects on Azithromycin Analogues
N-[(3-Methylphenyl)carbamoyl]valine (analogue A2 in ) was evaluated alongside other descladinosylazithromycin derivatives for activity against Plasmodium falciparum and P. knowlesi. Key findings include:
| Compound | Substituent | Quick-Killing Activity (P. knowlesi) | In-Cycle Potency (P. falciparum) |
|---|---|---|---|
| A2 | 3-Methylphenyl | Most potent | Improved |
| C1 | 3-Chlorophenyl | Moderate | Most potent |
| A13 | Phenyl | High | Improved |
| Azithromycin | Cladinose sugar | Weak | Reduced (6.5-fold loss) |
- Key Insight: The 3-methylphenyl carbamoyl group in A2 enhances quick-killing activity against P. knowlesi, outperforming the parent drug azithromycin. However, the 3-chlorophenyl analogue (C1) shows superior potency against P. falciparum, suggesting that halogenated aryl groups may favor interactions with specific parasite targets .
Herbicidal Activity: Aminophosphonate Derivatives
In aminophosphonate herbicides, the 3-methylphenyl substitution (compound 2b in ) demonstrated weak inhibitory effects on plant growth, unlike the N-benzylamino derivative (2g):
| Compound | Substituent | Herbicidal Activity | Toxicity (Ostracods) |
|---|---|---|---|
| 2b | 3-Methylphenyl | Weak | Low |
| 2g | Benzyl | Strong | High |
- Key Insight : The 3-methylphenyl group contributes minimally to herbicidal efficacy, whereas bulkier aromatic substituents (e.g., benzyl) enhance activity but increase toxicity .
Sodium Channel Inhibition: Carbamoyl Modifications
In sodium channel inhibitors (Nav1.3), introducing N-(methylsulfonyl) carbamoyl groups (e.g., compounds 29a–d in ) abolished inhibitory activity, contrasting with the retained activity of unmodified analogues:
| Compound Series | Carbamoyl Substituent | Nav1.3 Inhibition |
|---|---|---|
| 29a–d | N-(Methylsulfonyl) | Inactive (IC50 >30 μM) |
| Parent scaffold | None or simpler substituents | Active |
- Key Insight : The electronic and steric properties of carbamoyl substituents drastically alter target engagement. The 3-methylphenyl group in this compound may avoid such steric clashes in antimalarial targets, preserving activity .
Enzyme-Targeting Carbamoyl Amino Acids
N-(3-Carboxypropanoyl)-L-norvaline () targets carbamoyltransferases, unlike this compound, which lacks a carboxylic acid side chain:
| Compound | Functional Groups | Biological Target |
|---|---|---|
| N-(3-Carboxypropanoyl)-L-norvaline | Carboxypropanoyl | N-Acetylornithine carbamoyltransferase |
| This compound | 3-Methylphenyl carbamoyl | Plasmodium proteases or kinases |
- Key Insight : Carbamoyl group polarity and charge determine target specificity. The hydrophobic 3-methylphenyl group in this compound likely facilitates membrane permeation in parasites .
Preparation Methods
Isocyanate Coupling Method
The most direct route involves reacting valine with 3-methylphenyl isocyanate. This method, adapted from protocols used for analogous compounds, proceeds via nucleophilic attack of valine’s α-amino group on the isocyanate’s electrophilic carbon.
Procedure :
-
Reagent Preparation : Dissolve L-valine in anhydrous methanol or ethanol (6.5–8× mass ratio).
-
Base Activation : Add triethylamine (0.2–0.3× valine mass) to deprotonate the amino group.
-
Isocyanate Addition : Introduce 3-methylphenyl isocyanate (1:2.5–3 molar ratio to valine) dropwise at 55–65°C.
-
Reaction Completion : Stir for 10–15 hours under reflux, followed by solvent removal via reduced-pressure distillation.
-
Isolation : Acidify the residue to pH 1.0–2.0 using HCl or H₃PO₄, inducing crystallization.
Key Data :
This method prioritizes mild conditions and scalability, though the commercial availability of 3-methylphenyl isocyanate may necessitate in situ synthesis from 3-methylaniline and triphosgene.
Carbamoyl Chloride Intermediate Route
For laboratories lacking access to pre-formed isocyanates, 3-methylphenylcarbamoyl chloride serves as an alternative electrophile.
Procedure :
-
Carbamoyl Chloride Synthesis : Treat 3-methylaniline with triphosgene (0.5 eq) in dichloromethane at −78°C in the presence of pyridine.
-
Coupling with Valine : React the resultant carbamoyl chloride with valine in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Workup : Extract the product into aqueous phase after quenching, followed by lyophilization.
Challenges :
-
Side Reactions : Competing urea formation if moisture is present.
-
Purification : Requires chromatography to separate byproducts, reducing yield to ~70%.
Mechanistic Insights and Reaction Optimization
Nucleophilic Acylation Dynamics
The amino group of valine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the carbamate. Steric hindrance from valine’s isopropyl group necessitates elevated temperatures (55–65°C) to achieve practical reaction rates.
Solvent Effects :
-
Polar Protic Solvents : Methanol or ethanol enhance solubility of ionic intermediates but risk esterification of valine’s carboxyl group.
-
Aprotic Solvents : THF or DMF improve reaction homogeneity but complicate solvent removal.
Catalytic Additives :
-
Triethylamine : Neutralizes HCl byproducts, shifting equilibrium toward product formation.
-
DMAP : Accelerates carbamoyl chloride reactions via transient acylpyridinium intermediates.
Purification and Analytical Characterization
Crystallization Techniques
Acid-induced crystallization at pH 1.0–2.0 precipitates the product while retaining hydrophilic impurities in the mother liquor. Steric bulk from the 3-methylphenyl group enhances crystalline order, yielding needle-like crystals suitable for X-ray diffraction.
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves this compound from diastereomers or hydrolyzed byproducts.
Analytical Data :
-
¹H NMR (D₂O) : δ 1.05 (d, 6H, Val CH₃), 2.30 (s, 3H, Ar–CH₃), 3.15 (m, 1H, Val α-CH), 7.20–7.45 (m, 4H, Ar–H).
Industrial and Research Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-methylphenyl)carbamoyl]valine, considering protection/deprotection strategies for valine’s amino and carboxyl groups?
- Methodological Answer : Valine’s amino and carboxyl groups require protection during synthesis to avoid undesired side reactions. Silylation agents like trimethylsilyl (TMS) derivatives (e.g., L-valine 2TMS) can temporarily protect functional groups, enabling selective carbamoylation at the desired position . For carbamoyl group introduction, coupling reagents such as carbodiimides (e.g., DCC/DMAP) are effective for forming stable urea or carbamate linkages, as seen in analogous N-(3-methylphenyl)carbamoyl derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the carbamoyl-phenyl linkage and valine backbone. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight, while IR spectroscopy identifies carbamoyl C=O stretches (~1680–1720 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. What solvent systems are suitable for solubility and stability testing of this compound in preclinical studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for initial solubility screening due to the compound’s amphiphilic nature. Stability under physiological conditions can be assessed via HPLC-UV in phosphate-buffered saline (PBS) at 37°C, monitoring degradation products over 24–72 hours .
Advanced Research Questions
Q. What methodologies are employed to evaluate the stability of this compound under physiological conditions for therapeutic applications?
- Methodological Answer : Radiolabeling with isotopes like carbon-11 or iodine-125 allows tracking of metabolic stability in vivo. For example, analogs such as [¹¹C]DCMC use PET imaging to assess hydrolysis rates of carbamoyl bonds in target tissues . Accelerated stability studies under varying pH (2–9) and temperature (4–40°C) can predict shelf-life and degradation pathways .
Q. How do structural modifications at the carbamoyl or phenyl group influence the compound’s interaction with biological targets like TRP channels?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring modulates lipophilicity and target affinity. Comparative studies of N-(3-methylphenyl)-3-nitrobenzamide analogs show enhanced binding to TRP channels when nitro groups improve π-π stacking . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to residues like Tyr667 in TRPV1 .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardizing protocols using reference compounds (e.g., AMTB hydrochloride for TRP channel studies) and orthogonal assays (e.g., calcium flux vs. electrophysiology) improves reproducibility . Meta-analyses of structure-activity relationships (SAR) across analogs like N-(3-methylphenyl)-2-nitrobenzamide can identify critical pharmacophores .
Q. What strategies are used to study metal coordination complexes involving this compound?
- Methodological Answer : Chelation potential can be assessed via UV-Vis titration with transition metals (e.g., Cu²⁺, Zn²⁺). Spectrophotometric monitoring of absorbance shifts (e.g., d-d transitions) and Job’s plot analysis determine stoichiometry. X-ray crystallography of complexes, as demonstrated for N-(2-carbamoylfuranyl) derivatives, reveals coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
